molecular formula C10H12O3 B12783847 Propyl 3-(2-furyl)acrylate CAS No. 63485-68-7

Propyl 3-(2-furyl)acrylate

Cat. No.: B12783847
CAS No.: 63485-68-7
M. Wt: 180.20 g/mol
InChI Key: RRFBKGHLBNBFGL-AATRIKPKSA-N
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Description

Propyl 3-(2-furyl)acrylate: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to an acrylic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl 3-(2-furyl)acrylate can be synthesized through the esterification of 3-(2-furyl)acrylic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of heterogeneous catalysts, such as silica-supported sulfuric acid, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Propyl 3-(2-furyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The double bond in the acrylic ester group can be reduced to form the corresponding saturated ester.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.

    Substitution: Halogenation can be carried out using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Propyl 3-(2-furyl)propanoate.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Propyl 3-(2-furyl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of Propyl 3-(2-furyl)acrylate involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the acrylic ester group can undergo hydrolysis to release the active acid form. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 3-(2-furyl)acrylate
  • Ethyl 3-(2-furyl)acrylate
  • Butyl 3-(2-furyl)acrylate

Comparison: Propyl 3-(2-furyl)acrylate is unique due to its specific ester group, which influences its physical and chemical properties. Compared to its methyl and ethyl analogs, the propyl ester has a higher boiling point and different solubility characteristics. These differences can affect its reactivity and suitability for various applications.

Properties

CAS No.

63485-68-7

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

propyl (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C10H12O3/c1-2-7-13-10(11)6-5-9-4-3-8-12-9/h3-6,8H,2,7H2,1H3/b6-5+

InChI Key

RRFBKGHLBNBFGL-AATRIKPKSA-N

Isomeric SMILES

CCCOC(=O)/C=C/C1=CC=CO1

Canonical SMILES

CCCOC(=O)C=CC1=CC=CO1

density

1.071-1.077 (20°)

physical_description

Colourless to pale yellow liquid;  Light strawberry, pear-like aroma

solubility

Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

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